5-chloro-6-fluoro-1H-indole-4-carboxylic Acid
Description
Contextualization within the Indole (B1671886) Chemical Landscape
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a foundational structure in a vast number of biologically active compounds. acs.org This scaffold is present in natural products, pharmaceuticals, and agrochemicals. Indole derivatives are integral to many physiological processes; for instance, the amino acid tryptophan contains an indole ring and is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. diva-portal.org
Within the broad family of indoles, indole carboxylic acids represent a significant subclass. These compounds are characterized by the presence of one or more carboxylic acid functional groups attached to the indole core. The position of this acidic group can significantly influence the molecule's chemical properties and biological activity. Indole-2-carboxylic acids, for example, are utilized in the synthesis of compounds with potential as anticancer agents and HIV-1 integrase inhibitors. acs.orgnih.gov Similarly, indole-3-carboxylic acids and their derivatives are recognized as important materials in chemistry, serving as plant auxins and as intermediates for pharmaceuticals. researchgate.net
Significance of Halogen Substitution in Organic Scaffolds
The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) onto organic molecules is a powerful and widely used tool in drug design. Halogenation can profoundly alter a compound's physicochemical and pharmacokinetic properties. Introducing halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
The effects of halogenation are multifaceted. Fluorine, the most electronegative element, can increase the acidity of nearby functional groups and often improves metabolic stability by blocking sites susceptible to oxidative metabolism. Chlorine, with its larger size and different electronic properties, can also enhance binding interactions and lipophilicity. The introduction of these atoms can lead to more potent and selective drugs. For example, indolyl aryl sulfones with a 5-chloro-4-fluoro substitution pattern have demonstrated potent inhibitory activity against HIV-1. researchgate.net
Overview of 5-chloro-6-fluoro-1H-indole-4-carboxylic Acid as a Research Subject
While extensive research has been published on various halogenated indoles, specific literature detailing the synthesis, properties, and applications of this compound is not abundant in publicly accessible scientific databases. However, based on the well-documented roles of its isomers and related compounds, its significance can be inferred.
Notably, the isomeric compound, 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, is recognized as a key intermediate in the synthesis of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.netacs.org The structural similarity strongly suggests that this compound is also of significant interest to researchers, likely serving as a valuable building block in the synthesis of complex, biologically active molecules. Its specific halogenation pattern offers a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune the characteristics of a target drug molecule. Therefore, it is primarily regarded as a specialized chemical intermediate for use in drug discovery and development projects.
Interactive Data Tables
Below are data tables summarizing key information related to the subject compound and the effects of halogenation.
Table 1: Physicochemical Properties of this compound
Note: The following values are computationally predicted and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₉H₅ClFNO₂ |
| Molecular Weight | 213.60 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 212.99964 g/mol |
| Topological Polar Surface Area | 69.2 Ų |
| Heavy Atom Count | 14 |
Table 2: General Effects of Halogen Substitution in Drug Design
| Halogen | Common Effects on Molecular Properties |
| Fluorine (F) | - Increases metabolic stability by blocking oxidation sites. - Modulates pKa of nearby functional groups. - Can enhance binding affinity. |
| Chlorine (Cl) | - Increases lipophilicity, potentially improving membrane permeability. - Can participate in halogen bonding to enhance target binding. - Often improves potency. |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-8-5(11)3-6-4(1-2-12-6)7(8)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQBZKCLHCVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C21)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251297 | |
| Record name | 5-Chloro-6-fluoro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908600-78-2 | |
| Record name | 5-Chloro-6-fluoro-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-fluoro-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Established Synthetic Pathways for 5-chloro-6-fluoro-1H-indole-4-carboxylic Acid
Established methods for indole (B1671886) synthesis provide a foundational framework for constructing the this compound molecule. These pathways often involve multiple steps and rely on classical named reactions tailored for indole ring formation.
The creation of complex indoles is typically not a single-step process. Multi-step synthesis is essential to introduce the required functional groups in the correct positions. A representative approach often begins with a commercially available, appropriately substituted aniline (B41778) or nitrotoluene derivative. For instance, a plausible synthetic route could start from a compound like 3-chloro-4-fluoro-6-methylnitrobenzene. tsijournals.com The general sequence involves the transformation of a methyl group into a carboxylic acid, reduction of the nitro group to an amine, and subsequent cyclization to form the indole ring.
An analogous multi-step synthesis has been described for a key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.org This five-step process highlights a common strategy:
Protection: A starting aniline (e.g., 4-chloro-3-fluoroaniline) is protected, often with a Boc group. researchgate.net
Regioselective Functionalization: A directing group is used to introduce another substituent at a specific position, such as iodination at the C-2 position. researchgate.net
Deprotection: The protecting group is removed.
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring, in this case yielding 5-chloro-4-fluoro-indole-2-carboxylic acid. acs.orgresearchgate.net
Esterification: The carboxylic acid is converted to an ester. acs.orgresearchgate.net
This type of sequential, step-by-step approach allows for the controlled construction of the desired molecular architecture.
Table 1: Illustrative Multi-step Synthesis for a Related Indole Intermediate
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protect the amine group to control reactivity. |
| 2 | Regioselective Iodination | N-Iodosuccinimide (NIS) | Introduce an iodine atom at a specific position ortho to the amine. |
| 3 | Boc Deprotection | Acid (e.g., TFA or HCl) | Remove the protecting group to free the amine for cyclization. |
| 4 | Cyclization | Palladium acetate, DABCO | Form the indole-2-carboxylic acid ring structure. researchgate.net |
| 5 | Esterification | Methanol (B129727), Acid catalyst | Convert the carboxylic acid to a methyl ester. |
The Fischer indole synthesis is a cornerstone of indole chemistry, discovered by Emil Fischer in 1883. wikipedia.org This reaction produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov To synthesize this compound via this method, a specifically substituted (4-carboxy-5-chloro-6-fluoro)phenylhydrazine would be the required precursor.
The general mechanism involves several key steps:
Formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound.
Isomerization to an enamine tautomer.
A researchgate.netresearchgate.net-sigmatropic rearrangement (the key C-C bond-forming step).
Loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. nih.gov
The success of the Fischer synthesis is highly dependent on the choice of acid catalyst, which can include Brønsted acids like HCl and H₂SO₄ or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The substitution pattern on the final indole is directly determined by the substituents on the starting phenylhydrazine.
Beyond the Fischer synthesis, several other named reactions are pivotal for forming the indole nucleus and could be adapted for the target molecule.
Leimgruber-Batcho Indole Synthesis: This is a versatile, two-step method that is widely used in industry. diva-portal.org It begins with a substituted o-nitrotoluene, which is reacted with a dimethylformamide acetal (B89532) to form an enamine. Subsequent reductive cyclization of the enamine, often using catalysts like Pd/C or iron in acetic acid, yields the indole. tsijournals.comdiva-portal.org This method is particularly useful as the necessary substituted nitrotoluenes can often be synthesized or are commercially available. tsijournals.com
Reissert Indole Synthesis: This method involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic ester. uop.edu.pk This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if needed. uop.edu.pkbhu.ac.in
Bischler Indole Synthesis: This reaction involves the acid-catalyzed cyclization of an α-arylamino-ketone. diva-portal.orgbhu.ac.in The precursors are typically formed from the reaction of an aniline with an α-halo-ketone. However, the reaction can sometimes lead to mixtures of products due to rearrangements. bhu.ac.in
Achieving the precise 5-chloro-6-fluoro pattern is a significant challenge. While direct electrophilic halogenation of the indole ring is possible, it typically occurs at the electron-rich C-3 position. bhu.ac.inmdpi.com Therefore, direct halogenation of a pre-formed indole-4-carboxylic acid is unlikely to yield the desired 5,6-disubstituted product with high selectivity.
The more effective and common strategy is to use a starting material that already contains the required halogen atoms in the correct positions on the benzene (B151609) ring. mdpi.com This "building block" approach ensures that the halogenation pattern is fixed before the indole ring is formed. tsijournals.commdpi.com For example, starting with a 3-chloro-4-fluoro-substituted aniline or nitrotoluene derivative directs the final indole to have the chloro and fluoro groups at the desired 5- and 6-positions, respectively.
Electrophilic aromatic halogenation reactions on the benzene precursors themselves follow standard mechanisms, often requiring a Lewis acid catalyst for chlorination and bromination. wikipedia.orgwikipedia.org Due to the high reactivity of elemental fluorine, direct fluorination is less common, and fluorinated starting materials are typically prepared using specialized methods like the Balz–Schiemann reaction or by purchasing them directly. wikipedia.org
Advanced and Optimized Synthetic Approaches
Modern synthetic chemistry focuses on improving efficiency, reducing step counts, and maximizing control over the placement of functional groups (regioselectivity).
Regioselectivity is paramount in the synthesis of this compound. The most robust strategies for ensuring the correct isomer is formed involve synthetic routes where the regiochemistry is controlled from the outset.
Precursor-Directed Synthesis: As mentioned previously, the use of pre-functionalized starting materials is the most powerful tool for regiocontrol. The Leimgruber-Batcho synthesis starting from 3-chloro-4-fluoro-6-methylnitrobenzene is a prime example of this approach, leading specifically to a 6-chloro-5-fluoroindole (B46869) product. tsijournals.com By selecting a starting material where the substituents are already in the desired relative positions, ambiguity in the final product structure is eliminated.
Directing Groups: In multi-step syntheses, protecting and directing groups can be used to control the position of incoming electrophiles. For example, in the synthesis of a related indole, a Boc-protected amine group was used to direct iodination to the adjacent ortho position, demonstrating exquisite regiocontrol. acs.orgresearchgate.net
One-Pot Procedures: Advanced methods aim to combine multiple reaction steps into a single, continuous process, which can improve efficiency. Microwave-promoted Fischer indole synthesis followed by in-situ N-alkylation is an example of a one-pot, three-component reaction that rapidly generates densely substituted indoles. rsc.org Such strategies can be optimized to favor the formation of a specific regioisomer.
Table 2: Comparison of Key Indole Ring Formation Strategies
| Synthetic Method | Typical Precursor(s) | Key Transformation | Regiochemical Control |
|---|---|---|---|
| Fischer Indole Synthesis | Substituted Phenylhydrazine + Ketone/Aldehyde | Acid-catalyzed cyclization via researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org | Excellent; determined by the substitution pattern of the phenylhydrazine. |
| Leimgruber-Batcho Synthesis | Substituted o-Nitrotoluene | Enamine formation followed by reductive cyclization. diva-portal.org | Excellent; determined by the substitution pattern of the nitrotoluene. |
| Reissert Synthesis | Substituted o-Nitrotoluene + Diethyl Oxalate | Condensation followed by reductive cyclization. uop.edu.pk | Excellent; yields an indole-2-carboxylic acid derivative based on the nitrotoluene. |
| Bischler Synthesis | Substituted Aniline + α-Halo-ketone | Acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in | Moderate to good; can be prone to rearrangements leading to isomeric mixtures. |
Ligand-Free Copper-Catalyzed Methodologies for Indole-2-carboxylic Esters (Related to Indole Carboxylic Acids)
Recent advancements in organic synthesis have led to the development of efficient methods for creating indole structures. One notable method is the ligand-free copper-catalyzed cascade process for synthesizing indole-2-carboxylic esters, which are closely related to indole carboxylic acids. rsc.orgnih.gov This approach involves a condensation, coupling, and deformylation sequence starting from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate. rsc.orgfao.org
The reactions are typically catalyzed by Copper(I) iodide (CuI) and proceed effectively for a range of 2-iodo, 2-bromo, and 2-chloro substituted aromatic compounds. rsc.orgnih.gov This methodology is significant as it avoids the need for expensive and often air-sensitive ligands, simplifying the reaction setup and purification process. rsc.org The process has been shown to be effective under mild conditions, sometimes even at room temperature, making it an attractive option for constructing the core indole ring system found in compounds like this compound. nih.govfao.org
Table 1: Examples of Ligand-Free Copper-Catalyzed Synthesis of Indole-2-Carboxylic Esters
| Starting Material | Catalyst | Yield | Reference |
|---|---|---|---|
| 2-iodo benzenealdehyde | 10 mol% CuI | 77% | lookchem.com |
| 2-bromo aryl aldehydes | CuI | Good | rsc.orgnih.gov |
Green Chemistry Principles in the Synthesis of Indole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. tandfonline.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents like water or ionic liquids, and utilizing energy-efficient methods such as microwave or ultrasound irradiation. eurekaselect.comresearchgate.net The goal is to develop synthetic routes that are not only efficient in terms of yield but also safe and sustainable. tandfonline.com
For indole synthesis, green methodologies can include:
Use of Green Catalysts: Employing recyclable nanocatalysts or biodegradable catalysts. eurekaselect.com
Alternative Energy Sources: Utilizing microwaves or ultrasound to shorten reaction times and reduce energy consumption. tandfonline.comeurekaselect.com
Benign Solvents: Performing reactions in water, ionic liquids, or under solvent-free conditions to avoid volatile organic compounds. eurekaselect.comgoogle.com
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the final product, reducing the number of steps and waste generated. eurekaselect.comrsc.org
These green approaches offer significant advantages over conventional methods by providing high yields, shorter reaction times, and using inexpensive and environmentally friendly reagents. eurekaselect.comresearchgate.net
Control of Side Product Formation and Yield Optimization
Yield optimization is an ongoing process in chemical synthesis that involves adjusting various reaction parameters. acs.org This can include changing the catalyst, solvent, temperature, or reaction time. acs.orgnih.gov For example, in palladium-catalyzed reactions for indole synthesis, the choice of ligand and the amount of water present can significantly influence the yield of the desired carboxylic acid versus debrominated byproducts. acs.org Careful optimization at each step of a synthetic route is essential for the efficient and scalable production of complex molecules like this compound.
Analysis of Synthetic Intermediates and Reaction Progression
The successful synthesis of the target molecule relies heavily on the ability to form and manipulate key intermediates. Protecting groups and well-established reaction pathways are fundamental tools in this process.
Hydrazide Intermediate Routes
A classic and widely used method for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgthermofisher.com This reaction produces the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a key phenylhydrazone intermediate, which is formed initially and then isomerizes to an enamine. wikipedia.org
The mechanism involves a fao.orgfao.org-sigmatropic rearrangement of the protonated enamine, which leads to a di-imine intermediate. nih.gov Subsequent cyclization and elimination of ammonia result in the formation of the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole structure. wikipedia.org This method's versatility allows for the synthesis of a wide variety of substituted indoles and remains one of the most important routes for creating the indole core. thermofisher.comrsc.org
Boc-Protection and Deprotection Strategies
In the synthesis of complex molecules with multiple reactive sites, protecting groups are often essential. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of the indole ring or precursor aniline molecules. nih.gov For example, a five-step synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate begins with the Boc protection of the commercially available 4-chloro-3-fluoroaniline. researchgate.net This protection prevents the amino group from participating in unwanted side reactions during subsequent steps, such as iodination. researchgate.netacs.org
After the necessary transformations are complete, the Boc group must be removed. This deprotection step is critical and can be achieved under various conditions. While strong acids like trifluoroacetic acid (TFA) are often used, these can sometimes lead to the decomposition of sensitive substrates. nih.gov Milder and more selective methods have been developed, such as using a catalytic amount of sodium methoxide (B1231860) in methanol at room temperature, which can efficiently cleave the N-Boc group in high yields. tandfonline.comresearchgate.net The strategic use of Boc protection and deprotection allows for regioselective modifications and is a key strategy in the synthesis of substituted indoles. researchgate.netacs.org
Table 2: Reagents for N-Boc Deprotection
| Reagent | Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Acidic, can be harsh | nih.gov |
| Hydrochloric Acid (HCl) | Acidic, can lead to decomposition | nih.gov |
| Sodium Methoxide (NaOMe) | Catalytic, in Methanol, ambient temp. | tandfonline.comresearchgate.net |
| Heat (Thermolysis) | Clean, no additional reagents | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.
A ¹H NMR spectrum of 5-chloro-6-fluoro-1H-indole-4-carboxylic acid would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, the N-H proton of the indole (B1671886) ring would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons on the indole core would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and potentially with the fluorine atom. The proton at the C2 position would likely be a singlet or a narrow triplet depending on coupling to the N-H proton. The proton at C7 and any other proton on the benzene (B151609) ring portion would show characteristic aromatic region signals, with their coupling constants providing information about their relative positions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (N-H) | Broad Singlet | --- | --- |
| H-2 | Singlet/Triplet | --- | --- |
| H-3 | --- | --- | --- |
| H-7 | Doublet of Doublets | --- | --- |
| COOH | Broad Singlet | --- | --- |
(Note: This table is predictive as experimental data is unavailable.)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | --- |
| C-3 | --- |
| C-3a | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| C-7 | --- |
| C-7a | --- |
| COOH | --- |
(Note: This table is predictive as experimental data is unavailable.)
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, this fluorine signal would likely be split into a multiplet due to coupling with neighboring protons, providing valuable information about the connectivity in the molecule.
COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling relationships, helping to identify adjacent protons within the indole ring system.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, including the placement of the carboxylic acid group and the substituents on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This data allows for the calculation of the molecular formula, confirming the elemental composition of the synthesized compound. The isotopic pattern observed in the mass spectrum, particularly the presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would further corroborate the proposed structure.
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, provides critical information regarding the molecular weight and structural framework of a compound through controlled fragmentation. The fragmentation pattern of this compound is predicted to be influenced by the stability of the indole ring, the lability of the carboxylic acid group, and the presence of halogen substituents.
Upon ionization, typically via electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. The fragmentation of the deprotonated molecule is often more informative for carboxylic acids. Key fragmentation pathways for indole derivatives and carboxylic acids include the loss of small neutral molecules. scirp.orglibretexts.org For this compound, the primary fragmentation events are expected to involve the carboxylic acid moiety.
Prominent fragmentation pathways likely include:
Decarboxylation: The most characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da, from the parent ion. libretexts.org
Loss of Formic Acid: A rearrangement process could lead to the elimination of a formic acid molecule (HCOOH), resulting in a neutral loss of 46 Da.
Cleavage of the Indole Ring: Subsequent fragmentation of the indole nucleus may occur under higher collision energy. A characteristic fragmentation of the indole ring system involves the loss of hydrogen cyanide (HCN), a neutral loss of 27 Da. scirp.org
The presence of chlorine and fluorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for all chlorine-containing fragments, aiding in their identification.
Table 1: Predicted Mass Spectrometry Fragmentation for [M-H]⁻ of this compound
| Fragment Description | Neutral Loss | Predicted m/z (for ³⁵Cl) |
| Deprotonated Molecular Ion | - | 212 |
| Loss of CO₂ | 44 Da | 168 |
| Loss of COOH radical | 45 Da | 167 |
| Subsequent loss of HCN | 27 Da | 141 |
This interactive table outlines the major expected fragments based on general fragmentation principles for this class of compounds.
LC-MS Applications for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, enabling both the assessment of sample purity and the real-time monitoring of its synthesis. mdpi.com
For purity analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically employed. A C18 stationary phase is suitable for retaining the relatively nonpolar indole core. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid or acetic acid to suppress ionization of the carboxylic acid and improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). chromforum.org
The mass spectrometer, coupled to the HPLC, serves as a highly selective and sensitive detector. Operating in negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions. chromforum.org Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high sensitivity and specificity to quantify the target compound and any known impurities.
During chemical synthesis, LC-MS allows for rapid reaction monitoring. Small aliquots of the reaction mixture can be injected at various time points to track the consumption of starting materials and the formation of the desired product and any byproducts. This provides crucial data for reaction optimization, helping to determine the reaction endpoint and maximize yield and purity. researchgate.netnih.gov
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Structural Confirmation
Single crystal X-ray diffraction provides the most definitive evidence for the molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique would confirm the connectivity of the atoms, the planarity of the indole ring, and the relative positions of the chloro, fluoro, and carboxylic acid substituents on the bicyclic system. Based on analyses of similar halogenated indole structures, the compound is likely to crystallize in a common crystal system such as monoclinic or triclinic. rsc.orgmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate the supramolecular architecture. mdpi.com
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that molecules will form hydrogen-bonded dimers, with two molecules linked by a pair of O-H···O bonds, creating a characteristic ring motif. mdpi.com Furthermore, the indole N-H group can act as a hydrogen bond donor, potentially forming N-H···O interactions with the carboxylic acid oxygen of a neighboring molecule.
Halogen Bonding: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions, which can influence the crystal packing. mdpi.comnih.gov
The interplay of these interactions results in a unique three-dimensional crystalline architecture.
Vibrational Spectroscopy (FT-IR, Raman)
Identification of Characteristic Functional Group Frequencies
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net The spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.
Table 2: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |
| N-H (Indole) | Stretching | 3500 - 3300 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1620 - 1450 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| C-F | Stretching | 1400 - 1000 |
| C-Cl | Stretching | 800 - 600 |
This interactive table summarizes the key vibrational frequencies anticipated in the FT-IR and Raman spectra of the title compound. scialert.netnih.gov
The very broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) stretch is also a prominent feature. The N-H stretch of the indole ring will appear as a sharper band in the high-frequency region. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations, including the C-F and C-Cl stretches, which are unique to the specific substitution pattern of the molecule.
Conformational Analysis in Solid State
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. While direct crystallographic data for this compound is not extensively available in the public domain, a detailed conformational analysis can be inferred from the crystal structures of closely related indole carboxylic acid derivatives. The solid-state conformation of such molecules is primarily dictated by the planarity of the indole ring, the orientation of the carboxylic acid group, and the nature of intermolecular interactions, particularly hydrogen bonding.
Analysis of analogous compounds, such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, reveals common structural motifs that are highly likely to be present in the crystal structure of this compound.
Molecular Geometry and Planarity
The indole ring system, a bicyclic heteroaromatic structure, is inherently planar. In the solid state, substituted indole derivatives typically maintain this planarity. For instance, in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, the non-hydrogen atoms of the indole ring are approximately coplanar. nih.gov It is expected that the this compound molecule would also exhibit a planar indole core.
The carboxylic acid group, being a substituent on this planar ring, has a preferred orientation. In 5-fluoro-1H-indole-3-carboxylic acid, the carboxyl group is observed to be slightly twisted out of the plane of the indole ring, with a dihedral angle of 7.39 (10)°. nih.gov A similar minor deviation from coplanarity for the carboxylic acid group can be anticipated for this compound, influenced by the electronic and steric effects of the adjacent halogen substituents.
Intermolecular Interactions and Supramolecular Assembly
A predominant feature in the solid-state packing of indole carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two adjacent molecules typically engage in a head-to-head arrangement, forming a cyclic dimer through a pair of O—H⋯O hydrogen bonds. nih.gov This robust R22(8) graph set motif is a common supramolecular synthon in carboxylic acids.
Furthermore, the N—H group of the indole ring actively participates in hydrogen bonding. In the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid, N—H⋯O hydrogen bonds link the carboxyl dimers into extended sheets. nih.gov In the case of 6-fluoro-1H-indole-3-carboxylic acid, the dimers are connected via N—H⋯O hydrogen bonds and further stabilized by π–π stacking interactions between the aromatic indole rings, with a centroid–centroid distance of 3.680 (2) Å. nih.gov
Given these precedents, it is highly probable that the solid-state structure of this compound is characterized by a network of intermolecular interactions. These would likely include the formation of carboxylic acid dimers and N—H⋯O hydrogen bonds, creating a stable, extended supramolecular architecture. The presence of the chloro and fluoro substituents may also introduce weaker C—H⋯F and C—H⋯Cl interactions, further influencing the crystal packing.
The table below summarizes key crystallographic and structural parameters for related fluoro-substituted indole carboxylic acids, which serve as a basis for predicting the conformational properties of this compound.
| Parameter | 5-fluoro-1H-indole-3-carboxylic acid nih.gov | 6-fluoro-1H-indole-3-carboxylic acid nih.gov |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Unit Cell Parameters | ||
| a (Å) | 4.4176 (9) | 7.0054 (14) |
| b (Å) | 11.073 (2) | 11.699 (2) |
| c (Å) | 16.014 (3) | 9.2947 (19) |
| β (°) | 96.63 (3) | 104.15 (3) |
| Indole Ring | Planar | Approximately coplanar |
| Carboxyl Group Orientation | Twisted from indole plane (dihedral angle 7.39 (10)°) | O atoms deviate 0.0809 and -0.1279 Å from indole plane |
| Primary Intermolecular Interactions | O—H⋯O hydrogen-bonded dimers; N—H⋯O hydrogen bonds | O—H⋯O hydrogen-bonded dimers; N—H⋯O hydrogen bonds; π–π stacking |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For 5-chloro-6-fluoro-1H-indole-4-carboxylic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
A common approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform the calculations. The optimized geometry provides the foundation for all other computational analyses.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Value |
| Bond Length | C4-C(OOH) | 1.49 Å |
| C5-Cl | 1.74 Å | |
| C6-F | 1.36 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C3-C4-C(OOH) | 121.5° |
| C4-C5-Cl | 119.8° | |
| C5-C6-F | 118.9° | |
| Dihedral Angle | C3-C4-C(OOH)-O | 178.5° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Electrostatic Potential (ESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. The ESP map displays regions of positive and negative electrostatic potential on the molecule's surface.
For this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their suitability as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H group of the indole (B1671886) ring would exhibit a positive potential (typically colored blue), highlighting their role as hydrogen bond donors. The halogen atoms would also influence the electrostatic potential on the benzene (B151609) ring portion of the indole.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.
Conformational analysis of this compound would focus on the rotational barrier around the C4-C(OOH) single bond. This would determine the preferred orientation of the carboxylic acid group relative to the indole ring. Different conformers would have different energies, and the most stable conformer would be the one with the lowest energy. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C3-C4-C(OOH)-O) | Relative Energy (kcal/mol) |
| 1 (Planar) | ~180° | 0.00 |
| 2 (Perpendicular) | ~90° | 3.5 |
| 3 (Planar, syn) | ~0° | 1.2 |
The indole scaffold is a common motif in many biologically active molecules. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com For this compound, docking studies could be performed to investigate its potential as a scaffold for binding to various protein targets.
These studies would analyze the potential interactions between the molecule and the amino acid residues in a protein's active site. Key interactions would likely include hydrogen bonding involving the carboxylic acid and the indole N-H group, as well as hydrophobic and halogen bonding interactions. The results of such modeling can guide the design of new molecules with improved binding affinities. Molecular dynamics simulations can further be used to assess the stability of the ligand-protein complex over time. nih.gov
Prediction of Chemical Properties and Reactivity
Theoretical predictions of chemical properties and reactivity rely on solving the Schrödinger equation, often using approximations like Density Functional Theory (DFT) or other quantum mechanical methods. rdd.edu.iq These approaches model the electronic structure of a molecule to calculate various parameters that govern its behavior.
The acidity constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and interaction with biological targets. Computational methods can predict the pKa of a carboxylic acid by calculating the Gibbs free energy change (ΔG) associated with its deprotonation in a solvent, typically water. nih.govnih.gov
Several theoretical approaches are employed for pKa prediction, including methods that use thermodynamic cycles, and those that correlate calculated molecular properties (like bond lengths or stretching frequencies of the hydroxyl group) with experimental pKa values. nih.gov For substituted aromatic carboxylic acids, the electronic effects of the substituents play a significant role. In this compound, the chlorine and fluorine atoms are electron-withdrawing groups. Their presence is expected to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and lowering its pKa value compared to the unsubstituted indole-4-carboxylic acid.
Computational models like DFT, often combined with a continuum solvation model such as the Solvation Model based on Density (SMD), can provide accurate pKa predictions. nih.gov The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial for obtaining reliable results. rdd.edu.iqnih.gov
Table 1: Predicted pKa Values for Indole Carboxylic Acids Using Different Computational Methods
| Compound | Method/Functional | Predicted pKa | Expected Effect of Substituents |
| Indole-4-carboxylic acid | DFT (B3LYP) | 4.5 - 5.0 | Baseline |
| This compound | DFT (CAM-B3LYP) | 3.8 - 4.3 | Increased acidity due to inductive effect |
| This compound | Semi-empirical (AM1) | 4.0 - 4.5 | Increased acidity |
Note: The values presented are hypothetical and representative of typical computational predictions for illustrative purposes.
The indole ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution. ic.ac.ukresearchgate.net The preferred site of attack is generally the C3 position of the pyrrole (B145914) ring, as this leads to the most stable carbocation intermediate (a Wheland intermediate) that does not disrupt the aromaticity of the benzene ring. ic.ac.uk
For this compound, the regioselectivity is influenced by the existing substituents. The carboxylic acid group at C4 is deactivating and meta-directing, while the chloro and fluoro groups at C5 and C6 are deactivating but ortho-, para-directing. Computational methods can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's electronic structure.
Fukui Functions and Frontier Molecular Orbitals (FMO): These calculations identify regions of the molecule that are most susceptible to electrophilic (highest HOMO - Highest Occupied Molecular Orbital) or nucleophilic (lowest LUMO - Lowest Unoccupied Molecular Orbital) attack.
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For electrophilic attack, despite the deactivating groups, the C3 position is predicted to remain the most nucleophilic site on the pyrrole ring. On the benzene portion, the C7 position would be the most likely site for substitution. For nucleophilic aromatic substitution (which is less common for indoles unless strongly activated), the positions bearing the halogen atoms (C5 and C6) would be the primary targets.
Table 2: Predicted Regioselectivity for Reactions on this compound
| Reaction Type | Predicted Primary Site(s) | Computational Rationale |
| Electrophilic Addition | C3 | Highest electron density in the pyrrole ring, leading to the most stable intermediate. ic.ac.uk |
| Electrophilic Aromatic Substitution | C7 | Least deactivated position on the benzenoid ring, ortho to the indole nitrogen. |
| Nucleophilic Aromatic Substitution | C5, C6 | Positions activated by electron-withdrawing groups (halogens, carboxylic acid). |
Theoretical chemistry allows for the detailed mapping of reaction pathways, providing a step-by-step energetic landscape from reactants to products. This involves locating and calculating the energies of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
By calculating the energy of the transition state (the highest point on the reaction coordinate), the activation energy (Ea) for a reaction step can be determined. A lower activation energy corresponds to a faster reaction rate. This is invaluable for predicting the feasibility of a proposed reaction and understanding the factors that control its outcome.
For example, in the electrophilic bromination of this compound, computational studies could compare the activation energies for the attack of an electrophile (e.g., Br+) at different positions (C2, C3, C7). The results would be expected to show a significantly lower activation energy for attack at the C3 position, confirming it as the kinetically favored product, which is a general observation for indole chemistry. ic.ac.uk These calculations provide quantitative support for the qualitative predictions derived from FMO and MEP analyses.
Table 3: Hypothetical Calculated Activation Energies for Electrophilic Bromination
| Position of Attack | Transition State Energy (kcal/mol) | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| C2-Position | 25.5 | +9.5 | Minor Product |
| C3-Position | 16.0 | 0 | Major Product |
| C7-Position | 21.2 | +5.2 | Secondary Product |
Note: Energy values are hypothetical and for illustrative purposes to demonstrate the application of computational analysis.
Expansion of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, most notably the formation of esters and amides. These reactions allow for the introduction of diverse substituents, significantly altering the molecule's polarity, solubility, and interaction with biological targets.
The conversion of the carboxylic acid to esters and amides is typically achieved through activation of the carboxyl group, followed by nucleophilic attack by an alcohol or amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or uronium-based reagents. nih.gov The addition of auxiliaries such as 1-Hydroxybenzotriazole (HOBt) can improve reaction efficiency and minimize side reactions. nih.gov
A series of substituted 1H-indolyl-carboxylic acid amides have been synthesized to explore their pharmacological potential. nih.gov For instance, the synthesis of various indole-2-carboxamides has been accomplished using reagents like EDCI in combination with 4-Dimethylaminopyridine (DMAP) in a solvent like tetrahydrofuran (THF). nih.gov While these examples utilize different indole isomers, the fundamental synthetic principles are directly applicable to this compound. The reaction involves the activation of the carboxyl group to facilitate its connection to an amine. nih.gov
The following table summarizes common conditions for the synthesis of amides from indole carboxylic acids, which can be adapted for the title compound.
| Starting Material Example | Amine/Alcohol | Coupling Reagents | Solvent | Yield |
| Indole-2-carboxylic acid | Oxazolidinone derivatives | EDCI, DMAP | THF | High |
| 5-Hydroxy-1H-indole-2-carboxylic acid | N-(2-methoxyphenyl)piperazine | Not specified | Not specified | Not specified |
| Indole-2-carboxylic acid | Ethyl isonipecotate | Not specified | DIPEA | Not specified |
This table presents examples of derivatization from related indole carboxylic acids to illustrate the general synthetic methodologies.
Hydrazides are another important class of derivatives prepared from the carboxylic acid moiety. The standard method for synthesizing carboxylic acid hydrazides is through the hydrazinolysis of the corresponding esters in an alcoholic solution. researchgate.net Alternatively, direct conversion from the carboxylic acid can be achieved by reacting it with hydrazine hydrate. rjptonline.org Some researchers have successfully synthesized hydrazides by grinding carboxylic acids directly with hydrazine hydrate under solvent-free conditions. rjptonline.org
These hydrazides serve as key intermediates for the synthesis of more complex heterocyclic systems. For example, a series of 5-fluoro/chloro/bromo-N`-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives have been synthesized as potential antibacterial and antifungal agents. researchgate.netamanote.com This highlights a common strategy where the initial hydrazide is further reacted to create more elaborate molecular structures.
| Method | Reagents | Conditions | Notes |
| Ester Hydrazinolysis | Corresponding ester, Hydrazine | Alcoholic solution | Standard and common method. researchgate.net |
| Direct Hydrazination | Carboxylic acid, Hydrazine hydrate | Grinding, solvent-free | An efficient, solventless alternative. rjptonline.org |
| Acyl Chloride Reaction | Acyl chloride, Hydrazine | Diethyl ether, low temperature | A rapid but potentially violent reaction. rjptonline.org |
This table summarizes general methods for the synthesis of hydrazides from carboxylic acids.
N-Functionalization of the Indole Core
The nitrogen atom of the indole ring is another key site for derivatization. Its functionalization can influence the electronic properties of the aromatic system and provide a vector for introducing a wide array of substituents.
Alkylation and acylation of the indole nitrogen are fundamental reactions for N-functionalization. Alkylation typically involves reacting the indole with an alkyl halide in the presence of a base. Acylation can be achieved using acyl chlorides or anhydrides. These modifications can alter the compound's lipophilicity and steric profile. While specific studies on the N-functionalization of this compound are not detailed in the provided results, the general reactivity of the indole nitrogen is well-established. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from the parent benzimidazole and various substituted halides using potassium carbonate, a method applicable to the indole core. rsc.org
The synthesis of N-substituted indole derivatives allows for the introduction of diverse functional groups that can modulate the molecule's properties. For example, the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives was achieved by condensing the core structure with different substituted aromatic or heterocyclic acid chlorides. researchgate.net This approach of using acid chlorides to acylate a nitrogen atom is a standard and transferable method for modifying the indole nitrogen of this compound. Such modifications are crucial for building structure-activity relationships in drug discovery programs.
Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Utility in the Construction of Advanced Organic Scaffolds
As a substituted indole (B1671886), 5-chloro-6-fluoro-1H-indole-4-carboxylic acid is a foundational element for building more elaborate molecular structures. The indole core is a "privileged scaffold" in medicinal chemistry, and its derivatives are central to many pharmaceutical agents. acs.org The carboxylic acid at the C-4 position allows for the extension of the molecule, enabling its incorporation into larger, more complex scaffolds such as indoloazepinones, which have shown promise as anticancer compounds. acs.org While direct examples using this compound are not prevalent in general literature, the synthesis of related structures from other indole carboxylic acid isomers is well-documented. acs.orgnih.gov For instance, indole-2-carboxylic acid is a common starting material for constructing fused azepinone rings through amide coupling and subsequent cyclization. acs.org This strategy allows for the creation of diverse molecular frameworks where the properties can be fine-tuned by modifying the substituents on the indole ring. The presence of chloro and fluoro groups on the benzene (B151609) portion of the indole nucleus in this compound provides a means to systematically alter the electronic and lipophilic properties of the final scaffold, which is a crucial aspect of drug design.
Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. This efficiency is highly valued in diversity-oriented synthesis (DOS), which aims to create large collections of structurally diverse molecules for high-throughput screening. nih.govscispace.commdpi.com
Indole derivatives, including indole carboxylic acids, can be incorporated into MCRs to generate novel molecular libraries. The carboxylic acid function of this compound could, for example, participate as the acid component in well-known MCRs like the Ugi or Passerini reactions. This would allow for the one-pot synthesis of complex, peptide-like structures incorporating the chloro-fluoro-indole scaffold. The products of such reactions serve as excellent starting points for generating further diversity, as the initial MCR product can be subjected to various secondary reactions to create a wide range of different molecular skeletons.
Application in the Synthesis of Heterocyclic Ring Systems (e.g., Pyrroles, Pyridines fused with Indole)
The indole nucleus itself can be a template for the construction of fused heterocyclic systems. The carboxylic acid group at the C-4 position, along with the adjacent N-H group, provides a reactive site for annulation reactions to form fused rings. For instance, condensation reactions with appropriate bifunctional reagents could lead to the formation of pyrido[4,3,2-gh]indoles or other complex fused systems. The synthesis of linearly fused benzodipyrrole systems, such as indolo[3,2-b]carbazoles, often starts from simpler indole precursors. mdpi.com Similarly, pyrrolo[2,3-f]indole (B14039485) has been synthesized by condensing benzoin (B196080) with 5-amino-indole, demonstrating the principle of building new rings onto the indole core. mdpi.com The reactivity of the C-2, C-3, and C-7 positions of the indole ring in this compound could also be exploited to build fused pyrrole (B145914) or pyridine (B92270) rings, leading to novel polycyclic aromatic systems with unique electronic and biological properties.
Contribution to Chemical Library Generation for Research Purposes
The generation of chemical libraries containing novel compounds is essential for the discovery of new drug leads and chemical probes to study biological systems. This compound is an ideal starting material for inclusion in such libraries due to its combination of a biologically relevant core scaffold (indole) and multiple points for diversification.
The synthetic workflow for library generation could involve parallel amide coupling reactions with a diverse set of amines to create a library of indole-4-carboxamides. Further diversification could be achieved by performing reactions at other positions of the indole ring, such as N-alkylation or palladium-catalyzed cross-coupling at the C-5 chloro position. The resulting library of compounds would possess significant structural diversity, stemming from variations in the amide substituent and modifications to the indole core. Such libraries are invaluable resources for screening against various biological targets to identify new bioactive molecules. The synthesis of indole-based inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase has been demonstrated starting from building blocks like 6-bromoindole, showcasing a parallel strategy for library development. nih.gov
Table 1: Potential Reactions for Library Generation
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Amide Coupling | Diverse Amines (R-NH2), Coupling Agents (e.g., HATU, EDCI) | 5-chloro-6-fluoro-1H-indole-4-carboxamides |
| N-Alkylation | Alkyl Halides (R-X), Base (e.g., NaH) | 1-Alkyl-5-chloro-6-fluoro-1H-indole-4-carboxylic acid derivatives |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 5-Aryl-6-fluoro-1H-indole-4-carboxylic acid derivatives |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | 5-Amino-6-fluoro-1H-indole-4-carboxylic acid derivatives |
Precursor to Complex Molecular Architectures in Academic Research
In academic research, the synthesis of complex and novel molecular architectures pushes the boundaries of chemical science and can lead to the discovery of new materials and molecules with unique properties. The rigid, planar structure of the indole ring, combined with the specific functionalization of this compound, makes it a valuable precursor for creating such architectures.
Structure Reactivity Relationship Analysis
Influence of Halogen Substituents (Chlorine and Fluorine)
The presence of both chlorine at the C5 position and fluorine at the C6 position on the indole's benzene (B151609) ring significantly modulates its reactivity. These effects can be dissected into electronic and steric components.
Halogens exert a dual electronic influence on aromatic systems: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R) due to their lone pairs of electrons.
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. They withdraw electron density from the benzene ring through the sigma bond network. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. This electron withdrawal deactivates the benzene portion of the indole (B1671886) ring towards electrophilic aromatic substitution, making it less reactive than the parent indole molecule.
The net result of these competing effects is a deactivation of the benzene ring towards electrophiles. However, the resonance effect, while weaker, still directs incoming electrophiles to the ortho and para positions. In the case of 5-chloro-6-fluoro-1H-indole-4-carboxylic acid, the C7 and C4 positions are ortho/para to the halogen substituents. Since C4 is already substituted, any electrophilic attack on the benzene ring would be directed towards C7. The primary site for electrophilic attack on the indole system, the C3 position of the pyrrole (B145914) ring, remains the most nucleophilic center due to the strong electron-donating nature of the indole nitrogen. The halogen substituents on the benzene ring have a less pronounced deactivating effect on the pyrrole moiety.
Interactive Table: Hammett & Field/Resonance Parameters for Halogen Substituents The following table provides Hammett (σ) and Swain-Lupton (F and R) constants, which quantify the electronic influence of substituents. A positive σ value indicates an electron-withdrawing character, 'F' represents the field/inductive effect, and 'R' represents the resonance effect.
| Substituent | σ_meta | σ_para | Field (F) | Resonance (R) |
| Fluorine (F) | 0.34 | 0.06 | 0.45 | -0.39 |
| Chlorine (Cl) | 0.37 | 0.23 | 0.42 | -0.19 |
Data sourced from established chemical literature tables.
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is another crucial factor. In this compound, the substituents are positioned on the six-membered ring.
The carboxylic acid group at the C4 position is flanked by the C3 position of the pyrrole ring and the chlorine atom at C5. This arrangement can create significant steric bulk around the C4 and C5 positions. This steric crowding can influence the orientation of the carboxylic acid group relative to the indole plane and can hinder the approach of reagents to the C3 and C5 positions. For instance, functionalization at the C3 position, while electronically favored, might be sterically impeded by the adjacent carboxylic acid group. Similarly, any reaction at the C5 position would be sterically hindered by both the C4-carboxylic acid and the C6-fluorine. This phenomenon, often termed the "ortho effect," can alter reaction rates and, in some cases, favor reactions at less sterically congested sites. wikipedia.orgquora.comstackexchange.com
Aromaticity is a key property of the indole system, contributing to its stability. It arises from the cyclic, planar arrangement of 10 π-electrons delocalized across the fused rings. The introduction of substituents can perturb this aromaticity.
Role of the Carboxylic Acid Group in Compound Reactivity and Functionalization
The carboxylic acid group at the C4 position is a powerful modulator of the compound's reactivity.
Directing Group: The -COOH group is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions on the benzene ring, it acts as a meta-director. However, the inherent high nucleophilicity of the indole's C3 position generally overrides this directing effect for most electrophilic reactions.
Acidity and Basicity: The carboxylic acid group confers acidic properties, allowing the molecule to form carboxylate salts. The acidity of the -COOH group is influenced by the "ortho effect" from the adjacent C5-chloro substituent, which can cause the carboxyl group to twist out of the plane of the indole ring, disrupting resonance and increasing acidity. wikipedia.orgquora.com The indole nitrogen has a lone pair of electrons, giving the molecule basic properties, although it is a very weak base.
Handle for Functionalization: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities such as esters, amides, acid chlorides, or alcohols (via reduction). This allows for the straightforward chemical modification of the molecule. For instance, it can serve as an anchor point for coupling with other molecules.
Decarboxylation: Indole carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, often at high temperatures or in the presence of specific catalysts. nih.govacs.org This reaction can be used to generate indoles substituted at the former position of the carboxyl group, although it can also be an unwanted side reaction.
Positional Isomerism and its Chemical Implications (e.g., comparison with 5-chloro-4-fluoro-1H-indole-6-carboxylic acid)
Positional isomerism, where functional groups are located at different positions on the core structure, can lead to significant differences in chemical and physical properties. A comparison between this compound and its hypothetical isomer, 5-chloro-4-fluoro-1H-indole-6-carboxylic acid, highlights these implications, although specific experimental data for the latter is not available in the literature.
Electronic Effects: In the target compound, the C4-carboxylic acid is ortho to the C5-chlorine. In the hypothetical isomer, the C6-carboxylic acid would be ortho to the C5-chlorine and meta to the C4-fluorine. The proximity and relative positions of these electron-withdrawing groups would lead to different charge distributions across the aromatic system, influencing the pKa of the carboxylic acid and the regioselectivity of further reactions.
Steric Environment: The steric environment around the carboxylic acid group is markedly different. In the target compound, the C4-COOH is sterically hindered by the C5-Cl and the pyrrole ring. In the 6-COOH isomer, it would be flanked by the C5-Cl and the C7-H, a less sterically demanding environment. This would affect the ease of reactions involving the carboxylic acid itself (e.g., esterification) and the approach of reagents to adjacent positions.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom in the 5-chloro-4-fluoro-1H-indole-6-carboxylic acid could influence its conformation and acidity. In the target 4-carboxylic acid, such an interaction with the C5-chlorine is not possible.
Interactive Table: Predicted Property Differences Between Positional Isomers
| Property | This compound | 5-chloro-4-fluoro-1H-indole-6-carboxylic acid (Predicted) |
| Steric Hindrance at -COOH | High (flanked by C5-Cl and pyrrole ring) | Moderate (flanked by C5-Cl and C7-H) |
| "Ortho Effect" on Acidity | Significant, due to C5-Cl | Significant, due to C5-Cl |
| Potential H-Bonding | -COOH with N1-H possible | -COOH with C4-F possible |
| Reactivity at C7 | Influenced by ortho C6-F | Influenced by para C4-F |
Tautomerism and Conformational Dynamics of the Indole Core
Indole and its derivatives can exist in different tautomeric forms. The most stable and common form is the 1H-indole. However, other tautomers, such as 3H-indole (also known as indolenine), can exist in equilibrium, although typically in very low concentrations. biosynth.com The stability of these tautomers can be influenced by substituents and the solvent environment. mdpi.commdpi.com For this compound, the 1H-tautomer is overwhelmingly favored due to the preservation of the aromatic system.
The primary conformational flexibility in this molecule involves the orientation of the carboxylic acid group. Due to steric hindrance from the C5-chloro substituent, the -COOH group is likely twisted out of the plane of the indole ring. wikipedia.orgstackexchange.com This rotation around the C4-C(OOH) single bond would have two main low-energy conformations, corresponding to the carbonyl oxygen pointing towards or away from the C5-chlorine. The precise dihedral angle and the energy barrier to rotation would depend on the balance between steric repulsion and potential weak intramolecular interactions. Computational studies on related substituted indole-2-carboxylic acids have shown that different conformers (e.g., syn- and anti- with respect to the N-H bond) can be preferred depending on the substitution pattern. mdpi.com
Methodological Advancements and Future Research Directions
Emerging Synthetic Strategies for 5-chloro-6-fluoro-1H-indole-4-carboxylic Acid and its Analogues
The synthesis of highly functionalized indoles like this compound remains a challenging endeavor, often requiring multi-step sequences. Traditional methods like the Fischer, Reissert, and Larock indole (B1671886) syntheses provide foundational routes, but often lack the regioselectivity and functional group tolerance required for complex targets. organic-chemistry.orgbeilstein-journals.orgmdpi.com Modern synthetic chemistry has introduced several powerful strategies that could be adapted for the efficient construction of this specific scaffold.
One of the most promising emerging strategies is the transition metal-catalyzed C-H bond functionalization. chim.itbohrium.comnih.govrsc.org This approach allows for the direct introduction of functional groups onto the indole core, bypassing the need for pre-functionalized starting materials. For the synthesis of analogues of this compound, late-stage C-H activation could enable the introduction of diverse substituents at various positions on the indole ring, offering rapid access to a library of related compounds. For instance, palladium or rhodium catalysts could be employed to functionalize the C2, C3, or C7 positions. rsc.orgnih.gov A recent breakthrough in the field is the use of less expensive copper-based catalysts for the regioselective C5-H functionalization of indoles, a method that could be adapted for similar transformations on related indole cores. news-medical.neteurekalert.orgsciencedaily.comscienmag.com
Another key area of development is the use of novel cyclization reactions. organic-chemistry.org Strategies involving the palladium-catalyzed cyclization of o-alkenylanilines or the reductive cyclization of substituted nitroarenes offer alternative pathways to the indole core. nih.govbeilstein-journals.org These methods can be more amenable to creating the specific substitution pattern of this compound, particularly if the appropriately substituted precursors are accessible.
The table below summarizes some emerging synthetic strategies applicable to the synthesis of functionalized indoles.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for Target Compound |
| C-H Arylation/Alkenylation | Pd, Rh, Cu | Direct functionalization of the indole core; high atom economy. chim.itnih.govnews-medical.net | Introduction of diverse substituents at C2, C3, C5, or C7. |
| Reductive Cyclization | Fe, Pd | Use of readily available nitroarene precursors. nih.govbeilstein-journals.org | Construction of the core indole scaffold from a substituted nitrobenzene. |
| Larock Indole Synthesis | Pd | Convergent synthesis from anilines and alkynes. beilstein-journals.org | Assembly of the polysubstituted indole ring in a single step. |
| Flow Chemistry Synthesis | Various | Enhanced reaction control, scalability, and safety. beilstein-journals.orgnih.govlabmanager.com | Scalable production of the target compound or its precursors. |
This table presents illustrative examples of strategies that could be adapted for the synthesis of this compound and its analogues based on general advancements in indole chemistry.
Exploration of Unexplored Chemical Transformations and Derivatizations
The unique electronic properties conferred by the chloro, fluoro, and carboxylic acid substituents on the this compound scaffold open up a wide range of possibilities for further chemical transformations and derivatizations. The electron-withdrawing nature of the halogens and the carboxylic acid group can significantly influence the reactivity of the indole ring, enabling selective reactions at various positions.
The carboxylic acid group at the C4 position is a versatile handle for derivatization. Standard coupling reactions with amines or alcohols can lead to a diverse array of amides and esters, respectively. nih.govnih.gov These derivatives could exhibit novel biological activities or serve as building blocks for more complex molecules. Furthermore, the carboxylic acid could be converted to other functional groups, such as aldehydes, alcohols, or nitriles, providing access to a broader range of chemical space.
The halogen atoms at the C5 and C6 positions are amenable to various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-nitrogen bonds. nih.gov This would allow for the synthesis of analogues with extended aromatic systems or the introduction of various functional groups, which could be crucial for tuning the electronic and photophysical properties of the molecule.
Moreover, the indole nitrogen can be functionalized through alkylation, arylation, or acylation reactions, which can further modify the properties of the molecule. The N-H bond can also participate in hydrogen bonding, which is a key interaction in many biological systems and can influence the supramolecular assembly in materials.
| Functional Group | Potential Transformation | Reagents/Conditions | Potential Outcome |
| 4-Carboxylic Acid | Amide formation | Amines, coupling agents (e.g., BOP) nih.gov | Library of amide derivatives. |
| Esterification | Alcohols, acid catalysis | Library of ester derivatives. | |
| Reduction | LiAlH4, BH3 | 4-Hydroxymethyl derivative. | |
| 5-Chloro / 6-Fluoro | Suzuki Coupling | Arylboronic acids, Pd catalyst | Arylated indole analogues. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Aminated indole analogues. | |
| Indole N-H | Alkylation | Alkyl halides, base | N-alkylated derivatives. |
| Acylation | Acyl chlorides, base | N-acylated derivatives. |
This table provides a hypothetical overview of potential derivatizations of this compound based on established chemical transformations of indoles.
Development of Novel Chemical Probes Utilizing the Indole Scaffold
The indole scaffold is a well-established fluorophore, and its derivatives are widely used in the development of chemical probes for sensing and imaging. acs.orgnih.govmdpi.comresearchgate.netmdpi.com The photophysical properties of indole are highly sensitive to the nature and position of substituents on the ring. The presence of electron-withdrawing groups like chlorine and fluorine, and a conjugating carboxylic acid group in this compound, suggests that this molecule and its derivatives could possess interesting fluorescent properties.
By strategically modifying the carboxylic acid group or by introducing other functional moieties through cross-coupling reactions, it is possible to design novel fluorescent probes. For example, coupling the carboxylic acid with a recognition unit for a specific analyte (e.g., a metal ion, an anion, or a reactive oxygen species) could lead to a "turn-on" or "turn-off" fluorescent sensor. acs.orgmdpi.com The indole core would act as the signaling unit, with its fluorescence being modulated by the binding event at the recognition site.
Furthermore, the indole scaffold can be incorporated into larger donor-π-acceptor (D-π-A) systems to create probes with solvatochromic properties, where the emission wavelength changes with the polarity of the solvent. nih.gov This feature is particularly useful for studying cellular microenvironments. The development of such probes from this compound would require a systematic investigation of its photophysical properties and those of its derivatives.
| Probe Type | Design Strategy | Potential Analyte | Sensing Mechanism |
| "Turn-on" Fluorescent Probe | Conjugation of a quencher that is removed upon reaction with the analyte. | Reactive Oxygen Species (ROS) | Cleavage of a ROS-labile linker. |
| Chelation-based Sensor | Incorporation of a metal-chelating moiety. | Metal ions (e.g., Zn2+, Cu2+) | Chelation-enhanced fluorescence (CHEF). mdpi.com |
| Anion Sensor | Introduction of a hydrogen-bond donor group. | Fluoride, cyanide | Anion-induced change in electronic structure. researchgate.net |
| pH Probe | Protonation/deprotonation of a functional group. | H+ | Modulation of intramolecular charge transfer (ICT). nih.gov |
This table illustrates potential designs for chemical probes based on the this compound scaffold.
Scalability and Efficiency Improvements in Synthetic Protocols
For any chemical compound to have a significant impact, its synthesis must be scalable, efficient, and cost-effective. While many novel synthetic methods are developed on a small laboratory scale, their translation to larger scales often presents significant challenges. nih.gov For this compound, improving the scalability and efficiency of its synthesis is a crucial area for future research.
Process optimization of existing synthetic routes is another important aspect. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize the yield and minimize the formation of byproducts. The use of more economical and environmentally benign reagents and catalysts is also a key consideration for sustainable large-scale synthesis. sciencedaily.com For instance, replacing expensive palladium catalysts with more abundant and cheaper metals like copper or iron would be a significant advancement. news-medical.neteurekalert.orgsciencedaily.comscienmag.com
Interdisciplinary Research Potential in Chemical Biology and Materials Science (focus on chemical applications)
The unique structural and electronic features of this compound make it an attractive scaffold for interdisciplinary research, particularly at the interface of chemistry with biology and materials science.
In the realm of chemical biology , this indole derivative can serve as a valuable building block or fragment for the discovery of new bioactive molecules. mskcc.orgnih.gov The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.comnih.gov The specific substitution pattern of this compound provides a unique starting point for the design of libraries of compounds to be screened against various biological targets. The chlorine and fluorine atoms can modulate the lipophilicity and metabolic stability of the molecule, while the carboxylic acid provides a point for attachment to other molecular fragments.
In materials science , functionalized indoles are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring, combined with the electron-withdrawing effects of the substituents in this compound, could lead to materials with interesting charge-transport properties. Derivatization of this core structure could be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for the performance of organic electronic devices. The potential for self-assembly through hydrogen bonding of the carboxylic acid and N-H groups could also be exploited to create ordered thin films with enhanced electronic properties.
The table below outlines potential interdisciplinary applications.
| Field | Application | Key Chemical Features | Research Direction |
| Chemical Biology | Fragment-based drug discovery | Privileged indole scaffold, tunable properties. mskcc.org | Synthesis of compound libraries for biological screening. |
| Development of targeted covalent inhibitors | Electrophilic warheads attached to the scaffold. | Design of probes to study enzyme function. | |
| Materials Science | Organic semiconductors | Tunable electronic properties, potential for self-assembly. | Synthesis and characterization of novel indole-based materials for electronic devices. |
| Fluorescent materials | Intrinsic fluorescence of the indole core. | Development of solid-state emitters and sensors. |
This table highlights potential interdisciplinary research directions for this compound, focusing on its chemical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
